Fgfr4-IN-11
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Overview
Description
Fgfr4-IN-11 is a small molecule inhibitor specifically targeting the fibroblast growth factor receptor 4 (FGFR4). FGFR4 is a member of the fibroblast growth factor receptor family, which plays a crucial role in various cellular processes, including cell proliferation, differentiation, migration, and survival. Dysregulation of FGFR4 signaling has been implicated in several types of cancer, making it an attractive target for therapeutic intervention .
Preparation Methods
The synthesis of Fgfr4-IN-11 involves multiple steps, including the formation of key intermediates and their subsequent reactions under specific conditions. The synthetic route typically starts with commercially available starting materials, which undergo a series of chemical transformations such as coupling reactions, cyclization, and functional group modifications. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to achieve the desired product with high yield and purity .
Chemical Reactions Analysis
Fgfr4-IN-11 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used, but they generally involve modifications to the functional groups present in the molecule .
Scientific Research Applications
Fgfr4-IN-11 has been extensively studied for its potential applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a tool compound to study the FGFR4 signaling pathway and its role in various cellular processes. In biology, it helps in understanding the molecular mechanisms underlying FGFR4-related diseases. In medicine, this compound is being investigated as a potential therapeutic agent for treating cancers that exhibit aberrant FGFR4 signaling. Additionally, it has industrial applications in the development of new drugs and therapeutic strategies .
Mechanism of Action
Fgfr4-IN-11 exerts its effects by selectively binding to the tyrosine kinase domain of FGFR4, thereby inhibiting its activity. This inhibition prevents the phosphorylation of downstream signaling molecules, which in turn disrupts the FGFR4-mediated signaling pathways involved in cell proliferation, differentiation, and survival. The molecular targets of this compound include the FGFR4 receptor itself and various downstream effectors such as the mitogen-activated protein kinase (MAPK) and phosphoinositide 3-kinase (PI3K) pathways .
Comparison with Similar Compounds
Fgfr4-IN-11 is unique compared to other FGFR inhibitors due to its high selectivity and potency towards FGFR4. Similar compounds include BLU9931, H3B-6527, and FGF401, which also target FGFR4 but may differ in their binding affinities, selectivity profiles, and pharmacokinetic properties. The uniqueness of this compound lies in its ability to effectively inhibit FGFR4 with minimal off-target effects, making it a promising candidate for therapeutic development .
Biological Activity
Fgfr4-IN-11 is a compound that targets the fibroblast growth factor receptor 4 (FGFR4), a receptor implicated in various biological processes and associated with several cancers. This article delves into the biological activity of this compound, highlighting its mechanisms, effects on cancer cell lines, and potential therapeutic applications.
Overview of FGFR4
FGFR4 is a member of the fibroblast growth factor receptor family, which plays critical roles in cell proliferation, differentiation, and survival. It is known to be overexpressed in several malignancies, including colorectal cancer, breast cancer, and rhabdomyosarcoma. The activation of FGFR4 leads to the phosphorylation of downstream signaling pathways such as MAPK and AKT, which are crucial for tumorigenesis and metastasis.
This compound functions by inhibiting FGFR4's activity. This inhibition disrupts the signaling cascades that promote cancer cell survival and proliferation. The compound has been shown to induce apoptosis in cancer cells through various mechanisms:
- Caspase Activation : this compound promotes caspase-dependent apoptosis in FGFR4-expressing cancer cell lines, indicating its potential to overcome drug resistance observed in some tumors .
- Inhibition of Downstream Signaling : The compound significantly decreases the phosphorylation of AKT and STAT3, both of which are involved in anti-apoptotic signaling pathways .
- Epithelial-Mesenchymal Transition (EMT) : By targeting FGFR4, this compound can reverse EMT characteristics in cancer cells, leading to reduced invasion and migration capabilities .
In Vitro Studies
Multiple studies have demonstrated the efficacy of this compound in various cancer cell lines:
In Vivo Studies
In vivo experiments using xenograft models have shown that treatment with this compound leads to significant reductions in tumor growth:
- Colorectal Cancer Models : Tumor growth was inhibited when FGFR4 was silenced or inhibited pharmacologically, confirming the role of FGFR4 in tumorigenesis .
- Breast Cancer Models : Inhibition resulted in decreased tumor volume and increased apoptosis markers within the tumors .
Case Studies
- Colorectal Cancer : A study demonstrated that silencing FGFR4 using RNA interference led to reduced tumor formation in nude mice models. The application of this compound further corroborated these findings by blocking tumor growth effectively .
- Breast Cancer : In basal-like breast cancer cells, treatment with this compound resulted in significant apoptotic cell death compared to control groups. This effect was linked to the downregulation of pro-survival pathways mediated by FGFR4 .
Properties
Molecular Formula |
C29H29N5O5 |
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Molecular Weight |
527.6 g/mol |
IUPAC Name |
N-[2-[[3-(3,5-dimethoxybenzoyl)-1H-pyrrolo[2,3-b]pyridin-6-yl]amino]-5-morpholin-4-ylphenyl]prop-2-enamide |
InChI |
InChI=1S/C29H29N5O5/c1-4-27(35)32-25-15-19(34-9-11-39-12-10-34)5-7-24(25)31-26-8-6-22-23(17-30-29(22)33-26)28(36)18-13-20(37-2)16-21(14-18)38-3/h4-8,13-17H,1,9-12H2,2-3H3,(H,32,35)(H2,30,31,33) |
InChI Key |
YMFNEYWPMKYGQY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1)C(=O)C2=CNC3=C2C=CC(=N3)NC4=C(C=C(C=C4)N5CCOCC5)NC(=O)C=C)OC |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.